molecular formula C6H4INO2 B183023 4-Iodopicolinic acid CAS No. 405939-79-9

4-Iodopicolinic acid

Cat. No. B183023
M. Wt: 249.01 g/mol
InChI Key: CEYJTEYGGAWURJ-UHFFFAOYSA-N
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Description

4-Iodopicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position. The presence of an iodine atom at the 4-position makes it a valuable intermediate for the synthesis of various biologically and medicinally important compounds. Although the provided papers do not directly discuss 4-iodopicolinic acid, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of 4-iodopicolinic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-iodoisoquinolin-1(2H)-ones, involves a Rh2(II,II)-catalyzed reaction under mild conditions, starting from isoquinolinium iodide salts. This method has been shown to produce good to excellent yields and has been applied to the gram-scale synthesis of key intermediates in pharmaceutical development . Another related synthesis is the preparation of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, which is synthesized from 3-methylpicolinonitrile through a five-step process . These methods highlight the potential routes that could be adapted for the synthesis of 4-iodopicolinic acid.

Molecular Structure Analysis

The molecular structure of 4-iodopicolinic acid would be expected to feature a pyridine ring with a carboxylic acid group and an iodine substituent. The presence of iodine is significant as it can influence the electronic properties of the molecule and its reactivity. The related compounds discussed in the papers, such as 4-iodoisoquinolin-1(2H)-ones, also feature a heterocyclic core with a halogen substituent, which is crucial for their biological activity .

Chemical Reactions Analysis

While the papers do not specifically address the chemical reactions of 4-iodopicolinic acid, they do provide examples of reactions involving similar iodinated compounds. For instance, the synthesis of 4-iodoquinolines involves the use of iodine and red phosphorous, indicating that halogenation reactions are a key aspect of the chemistry of these compounds . This suggests that 4-iodopicolinic acid could also undergo various halogenation and coupling reactions, which are important for the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodopicolinic acid can be inferred from related compounds. For example, the electrochemical synthesis of 4-picolinic acid demonstrates the importance of reaction conditions such as temperature, current density, and electrolyte concentration on the yield and purity of the product . The iodine substituent in 4-iodopicolinic acid would likely affect its melting point, solubility, and stability, as well as its electrochemical behavior. The oscillopolarographic method mentioned for the determination of 4-picolinic acid purity could potentially be adapted for 4-iodopicolinic acid .

Scientific Research Applications

  • Luminescent Lanthanide Complexes : 4-Iodopicolinic acid derivatives have been used in the development of luminescent lanthanide complexes, with applications in time-resolved luminescence assays. This is due to their ability to form stable and intensely luminescent complexes with Tb(III) and Eu(III), offering potential in ultra-sensitive detection methods (Lamture & Wensel, 1993).

  • NMDA Receptor Agonists : 4-Iodopicolinic acid derivatives have been synthesized for research into NMDA receptor agonists, which are significant in studying neurological disorders and potential treatments (Souza, Yan, & Dodd, 2004).

  • Antimicrobial Activities : Studies have explored the antimicrobial properties of 4-Iodopicolinic acid derivatives. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (Tamer et al., 2018).

  • Biomedical Imaging : Radioiodinated derivatives of 4-Iodopicolinic acid have been explored for their potential in biomedical imaging, particularly in single photon emission computed tomography (SPECT) imaging. These derivatives exhibit good stability and retention in blood, making them promising for various imaging applications (Wen et al., 2019).

  • Electrophilic Substitution Studies : Research has been conducted on the electrophilic substitution reactions of 4-Iodopicolinic acid derivatives, providing valuable insights into the chemical properties and reactivity of these compounds (Smirnov et al., 1976).

  • Synthetic Chemistry : 4-Iodopicolinic acid derivatives have been used in the development of synthetic methods for various chemical compounds, demonstrating their versatility in organic synthesis (Meshram et al., 2007).

  • Enhanced X-ray Contrast in Biomedical Materials : Iodinated derivatives of 4-Iodopicolinic acid have been synthesized to enhance X-ray contrast properties in biomedical materials, providing potential applications in medical imaging and diagnostics (Lex et al., 2020).

Safety And Hazards

4-Iodopicolinic acid is classified as an irritant . It is recommended to handle it with care to avoid any potential harm.

properties

IUPAC Name

4-iodopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJTEYGGAWURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355935
Record name 4-Iodopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopicolinic acid

CAS RN

405939-79-9
Record name 4-Iodopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodopyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-chloropicolinic acid methyl ester (2.4 g, 14.1 mmol), 57% hydriodic acid (13.3 mL) and 50% aqueous hypophosphorous acid (0.66 mL) was stirred at 85° C. for 2 h and then was stirred at 107° C. overnight. The mixture was cooled to 95° C. At this temperature were added in 30 minutes 10 M sodium hydroxide aqueous solution (4.2 mL), followed by the addition of water (15.2 mL). The mixture was cooled to rt, stirred for 1 h during which time product precipitates. The precipitate was filtered, washed with cold water and dried under high vacuum overnight to give a yellow solid 11a, 4-Iodopicolinic acid (3.5 g, 66%): 1H NMR (300 MHz, DMSO d6) δ 8.39 (d, J=5.1, 1), 8.35 (d, J=1.8, 1), 8.07 (dd, J=1.7, 5.2, 1); MS (ESPOS): 250.2 [M+H]+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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